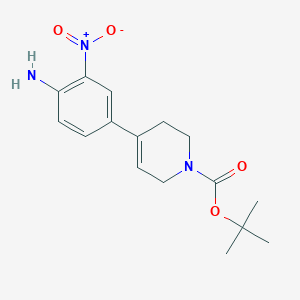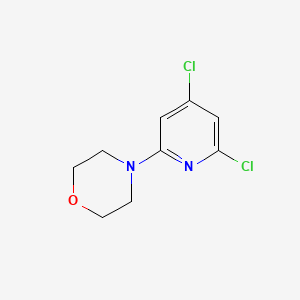![molecular formula C11H12N2O3 B1398120 5-メトキシ-1H-ピロロ[2,3-b]ピリジン-2-カルボン酸エチル CAS No. 1045856-81-2](/img/structure/B1398120.png)
5-メトキシ-1H-ピロロ[2,3-b]ピリジン-2-カルボン酸エチル
説明
“Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate”, involves a series of chemical reactions . The specific synthesis process for this compound is not detailed in the available resources.
科学的研究の応用
癌治療におけるFGFR阻害
線維芽細胞成長因子受容体(FGFR)シグナル伝達経路の異常な活性化は、様々な種類の腫瘍において重要な役割を果たしています。FGFRを標的とすることは、癌治療のための魅力的な戦略です。研究者らは、FGFR1、FGFR2、およびFGFR3に対して強力な活性を示す一連の1H-ピロロ[2,3-b]ピリジン誘導体を開発してきました。これらの誘導体の中でも、化合物4hは、FGFR1〜4に対してそれぞれ7、9、25、および712 nMのIC50値を示し、強力なFGFR阻害活性を示すことが注目されています。 in vitro研究では、4hが乳癌細胞の増殖(特に4T1細胞)を阻害し、アポトーシスを誘導することが示されています。さらに、4hは細胞の遊走と浸潤を有意に阻害します。 4hの低分子量は、その後の最適化のための魅力的なリード化合物となっています .
神経系および免疫系の障害
1H-ピロロ[2,3-b]ピリジンに関連する化合物であるピロロ[3,4-c]ピリジンは、神経系および免疫系の疾患の治療に有望であることが示されています。 それらの抗糖尿病、抗マイコバクテリア、抗ウイルス、および抗腫瘍活性は、治療開発にとって重要です .
抗糖尿病の可能性
1H-ピロロ[2,3-b]ピリジン-2-カルボン酸エチルについては直接研究されていませんが、関連するピリジン誘導体は、血糖値を低下させる効果を示しています。 これらの化合物は、1型糖尿病、肥満関連糖尿病、およびその他の代謝性疾患を含む、血漿グルコース上昇に関連する障害の予防および治療に利用できる可能性があります .
炭酸脱水酵素IX阻害
1H-ピロロ[2,3-b]ピリジン-2-カルボン酸のエチルエステルについては具体的に調査されていませんが、ピリジル-インドール系ヘテロアリールカルコンの第3級スルホンアミド誘導体は、炭酸脱水酵素IX阻害剤および潜在的な抗癌剤として研究されてきました .
FGFR阻害剤のための構造ベース設計
研究者らは、構造ベースの設計戦略を利用して、FGFR阻害剤の新規で簡潔なケモタイプを作成してきました。 1H-ピロロ[2,3-b]ピリジンモチーフはヒンジ結合剤として役立ち、強力なFGFR阻害剤を開発する際の合理的設計の重要性を強調しています .
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s worth noting that the presence of the methoxy group at certain positions in similar compounds has been shown to influence their potency and cellular activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects .
生化学分析
Biochemical Properties
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are crucial for cell signaling and growth . The interaction with FGFRs involves binding to the receptor’s active site, leading to inhibition of its kinase activity. This inhibition can affect downstream signaling pathways, making Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate a potential candidate for cancer therapy .
Cellular Effects
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been observed to influence various cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, particularly in breast cancer cell lines . The compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival . Additionally, Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can modulate gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its binding interactions with biomolecules, particularly FGFRs . By binding to the active site of FGFRs, the compound inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells . Additionally, Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate may also affect other enzymes and proteins involved in cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with its role as an FGFR inhibitor and its impact on cellular signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and organ toxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to changes in metabolite levels . Additionally, its impact on gene expression can further influence metabolic pathways, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as its solubility and affinity for binding proteins .
Subcellular Localization
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function . The compound is often found in the cytoplasm and nucleus, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals may direct its localization to specific organelles, enhancing its efficacy in inhibiting cellular processes .
特性
IUPAC Name |
ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-5-7-4-8(15-2)6-12-10(7)13-9/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFMEMVTCGKXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


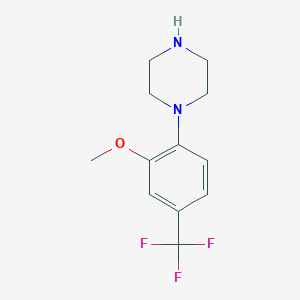


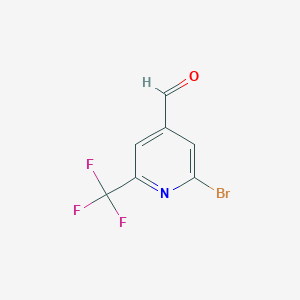
![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1398043.png)
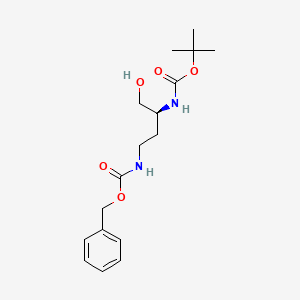

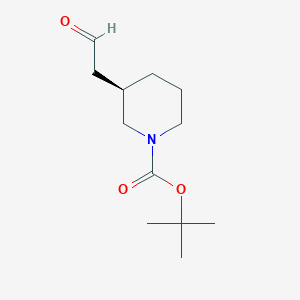

![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)

